

# Spectroscopic Data of 6-Fluoro-2-methyl-3-nitropyridine: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 6-Fluoro-2-methyl-3-nitropyridine

Cat. No.: B102729

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This technical guide provides a comprehensive overview of the spectroscopic data for **6-Fluoro-2-methyl-3-nitropyridine**, a key intermediate in pharmaceutical and materials science research. This document is intended for researchers, scientists, and professionals in drug development who require detailed spectroscopic information for this compound.

## Chemical Structure and Properties

**6-Fluoro-2-methyl-3-nitropyridine** is a substituted pyridine with the molecular formula  $C_6H_5FN_2O_2$  and a molecular weight of 156.11 g/mol [\[1\]](#) Its chemical structure is presented below.

Figure 1. Chemical structure of **6-Fluoro-2-methyl-3-nitropyridine**.

## Spectroscopic Data Summary

The following tables summarize the available and predicted spectroscopic data for **6-Fluoro-2-methyl-3-nitropyridine**.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific experimental NMR data for **6-Fluoro-2-methyl-3-nitropyridine** is not readily available in the public domain, the following tables present predicted  $^1H$  and  $^{13}C$  NMR chemical shifts. These predictions are based on the analysis of its chemical structure and comparison with similar substituted pyridine compounds.

Table 1: Predicted  $^1\text{H}$  NMR Data

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration	Assignment
~8.3	d	~8.0	1H	H-4
~7.2	d	~8.0	1H	H-5
~2.6	s	-	3H	-CH <sub>3</sub>

Table 2: Predicted  $^{13}\text{C}$  NMR Data

Chemical Shift ( $\delta$ , ppm)	Assignment
~160	C-6
~150	C-2
~145	C-4
~135	C-3
~115	C-5
~25	-CH <sub>3</sub>

## Infrared (IR) Spectroscopy

An Attenuated Total Reflectance (ATR) IR spectrum has been recorded for this compound.<sup>[1]</sup> The characteristic absorption bands are detailed in the table below.

Table 3: Infrared (IR) Spectroscopy Data

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3100-3000	Medium	Aromatic C-H stretch
~2950-2850	Weak	Aliphatic C-H stretch (-CH <sub>3</sub> )
~1600-1580	Strong	Aromatic C=C stretch
~1530-1500	Strong	Asymmetric NO <sub>2</sub> stretch
~1450	Medium	Aromatic C=C stretch
~1350-1330	Strong	Symmetric NO <sub>2</sub> stretch
~1250-1200	Strong	C-F stretch
~850-800	Strong	C-H out-of-plane bend

## Mass Spectrometry (MS)

Specific experimental mass spectrometry data is not publicly available. The predicted molecular ion peak is presented below.

Table 4: Mass Spectrometry (MS) Data

m/z	Ion
156.03	[M] <sup>+</sup>

## Experimental Protocols

The following sections describe standard experimental protocols for obtaining the spectroscopic data presented above.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

A general protocol for acquiring <sup>1</sup>H and <sup>13</sup>C NMR spectra is as follows:

- Sample Preparation: Dissolve approximately 5-10 mg of **6-Fluoro-2-methyl-3-nitropyridine** in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>) in a standard 5 mm NMR tube.

- Instrumentation: Utilize a 400 MHz or 500 MHz NMR spectrometer.
- $^1\text{H}$  NMR Acquisition:
  - Acquire a one-dimensional proton spectrum using a standard pulse program.
  - Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.
- $^{13}\text{C}$  NMR Acquisition:
  - Acquire a one-dimensional carbon spectrum with proton decoupling.
  - Typical parameters include a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and 1024-4096 scans.
- Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

## Infrared (IR) Spectroscopy

The IR spectrum can be obtained using an ATR-FTIR spectrometer, such as a Bruker Tensor 27 FT-IR.<sup>[1]</sup>

- Sample Preparation: Place a small drop of the liquid sample or a small amount of the solid sample directly onto the ATR crystal.
- Data Acquisition:
  - Collect a background spectrum of the clean, empty ATR crystal.
  - Collect the sample spectrum over a range of 4000-400  $\text{cm}^{-1}$ .
  - Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- Data Processing: The final spectrum is presented in terms of transmittance or absorbance versus wavenumber ( $\text{cm}^{-1}$ ).

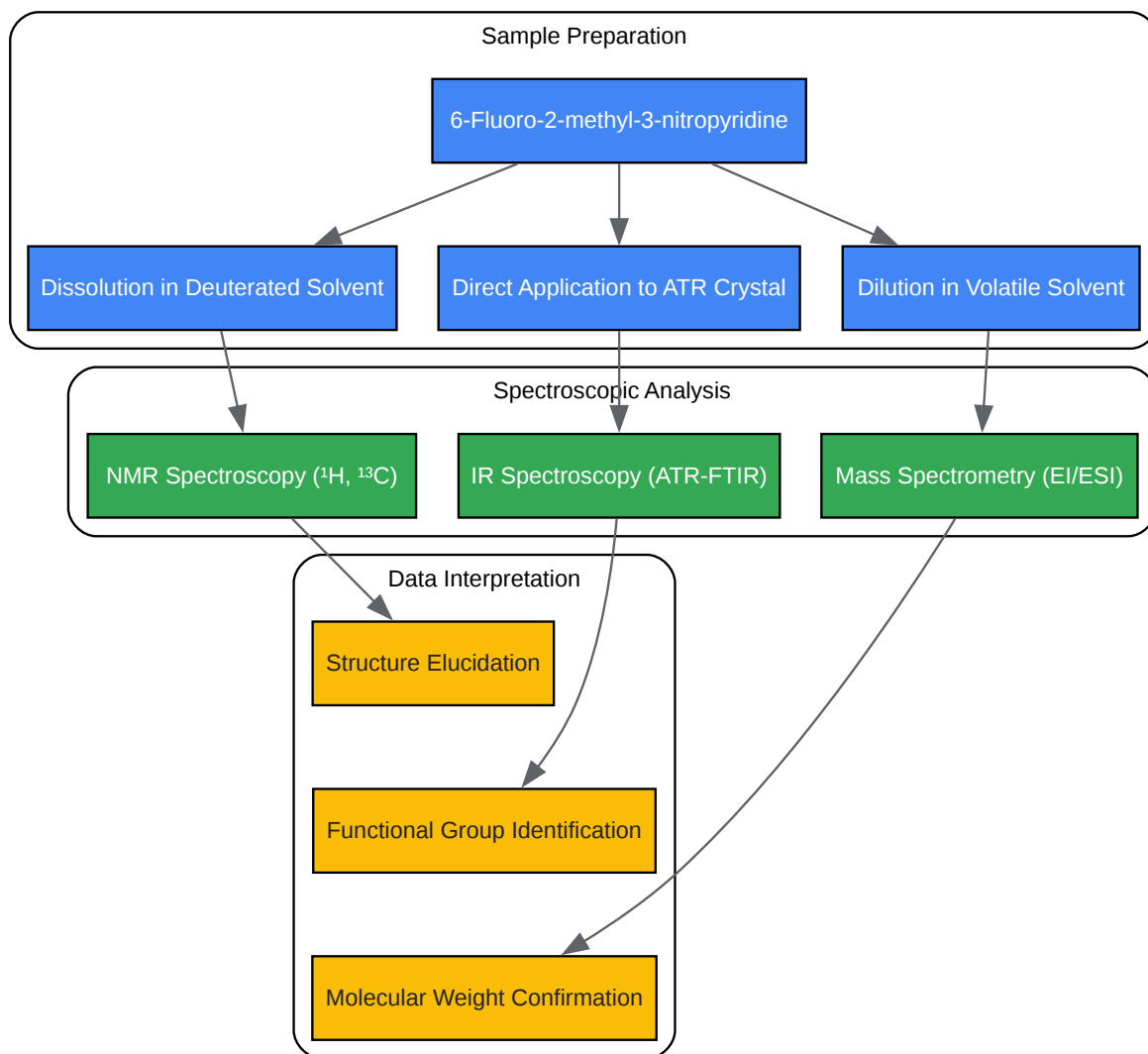
## Mass Spectrometry (MS)

A standard protocol for obtaining the mass spectrum is as follows:

- **Sample Introduction:** Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or through a chromatographic system (e.g., GC-MS or LC-MS).
- **Ionization:** Utilize an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
- **Mass Analysis:** Scan a mass range appropriate for the expected molecular weight (e.g.,  $m/z$  50-300).
- **Data Analysis:** Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

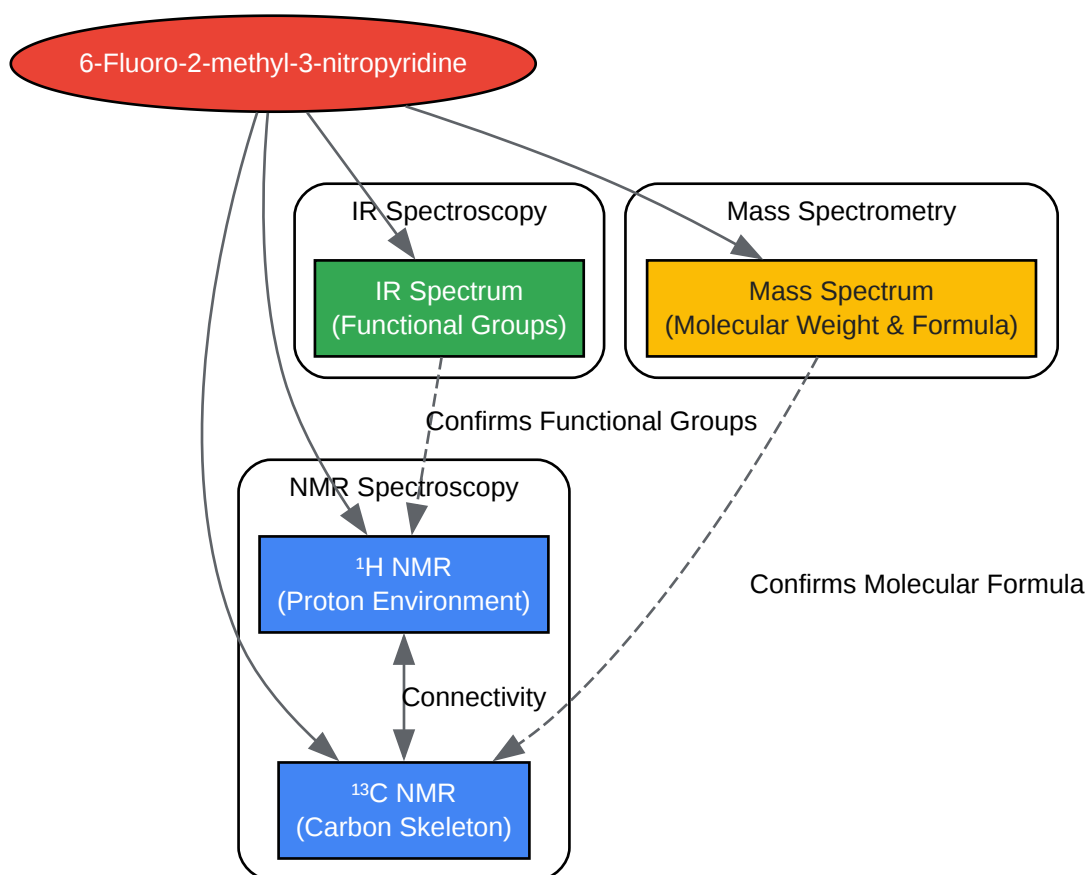
## Workflow and Data Relationships

The following diagrams illustrate the general workflow for spectroscopic analysis and the relationship between the different spectroscopic techniques.



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Figure 2. General workflow for the spectroscopic analysis of **6-Fluoro-2-methyl-3-nitropyridine**.



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## References

- 1. 6-Fluoro-2-methyl-3-nitropyridine | C<sub>6</sub>H<sub>5</sub>FN<sub>2</sub>O<sub>2</sub> | CID 12408185 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Data of 6-Fluoro-2-methyl-3-nitropyridine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b102729#6-fluoro-2-methyl-3-nitropyridine-spectroscopic-data-nmr-ir-ms]

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### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

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